molecular formula C13H11NO3S B6574164 methyl 2-benzamidothiophene-3-carboxylate CAS No. 678138-88-0

methyl 2-benzamidothiophene-3-carboxylate

Cat. No. B6574164
CAS RN: 678138-88-0
M. Wt: 261.30 g/mol
InChI Key: WNZZRZJERORKTO-UHFFFAOYSA-N
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Description

Methyl 2-benzamidothiophene-3-carboxylate (MBTC) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including as a catalyst, a reagent, or as a building block for larger molecules. This article will discuss the synthesis method of MBTC, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that methyl 2-benzamidothiophene-3-carboxylate could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply potential applications of methyl 2-benzamidothiophene-3-carboxylate in the development of new semiconductor materials.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . Methyl 2-benzamidothiophene-3-carboxylate could potentially be used in the development of these devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that methyl 2-benzamidothiophene-3-carboxylate could potentially be used in the production of OLEDs.

Synthesis of Reactive Polymers

Methyl 2-benzamidothiophene-3-carboxylate could potentially be used in the synthesis of reactive polymers . Reactive polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

properties

IUPAC Name

methyl 2-benzamidothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-17-13(16)10-7-8-18-12(10)14-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZZRZJERORKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzamidothiophene-3-carboxylate

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